Molecular Formula Differentiation: 3-Methanol (C₁₁H₂₀O) vs. 3-Ol (C₁₀H₁₈O) vs. 3-Carbaldehyde (C₁₁H₁₈O) — Synthetic Intermediacy and Downstream Reactivity Implications
CAS 82004-06-6 (C₁₁H₂₀O, MW 168.28) is the 3-methanol (primary alcohol) derivative of the 4,7,7-trimethylbicyclo[4.1.0]heptane scaffold, carrying an intact –CH₂OH group that is absent in the 3-ol (C₁₀H₁₈O, MW 154.25; CAS 4017-93-0) [1]. The 3-carbaldehyde analog (C₁₁H₁₈O, MW 166.26; EINECS 272-322-1) represents a higher oxidation state incapable of undergoing the same nucleophilic substitution, esterification, or etherification reactions as the primary alcohol of 82004-06-6. This structural distinction is material: the primary alcohol serves as a nucleophilic handle for late-stage diversification, whereas the 3-ol and 3-carbaldehyde analogs require fundamentally different reaction pathways.
| Evidence Dimension | Molecular formula and oxidation state |
|---|---|
| Target Compound Data | C₁₁H₂₀O; MW 168.28; primary alcohol (–CH₂OH) at C3 |
| Comparator Or Baseline | 3-ol analog: C₁₀H₁₈O, MW 154.25, secondary alcohol (–OH); 3-carbaldehyde analog: C₁₁H₁₈O, MW 166.26, aldehyde (–CHO) |
| Quantified Difference | Oxidation state of C3 functional group differs (alcohol vs. aldehyde); methylene group present in 82004-06-6 absent in 3-ol |
| Conditions | Structural identity derived from molecular formula, IUPAC name, and SMILES/InChI annotation |
Why This Matters
For procurement of a specific synthetic intermediate, the presence of a primary alcohol vs. secondary alcohol vs. aldehyde determines the feasible reaction manifold and must be verified to avoid synthetic route failure.
- [1] PINPOOLS. 4,7,7-Trimethylbicyclo[4.1.0]heptane-3-methanol (CAS 82004-06-6) Technical Data. View Source
